

A Toxicological Review of Bisphenol A bis(diphenyl phosphate) (BDP)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Bisphenol A bis(diphenyl phosphate)
Cat. No.:	B128998

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Bisphenol A bis(diphenyl phosphate) (BDP), a prominent organophosphate flame retardant, is increasingly scrutinized due to its widespread environmental presence and potential for adverse health effects. This technical guide provides a comprehensive overview of the current toxicological data on BDP, intended for researchers, scientists, and drug development professionals. A key aspect of BDP's toxicological profile is its hydrolysis into bisphenol A (BPA) and diphenyl phosphate (DPHP), making the extensive data on BPA critical for a thorough risk assessment. This document synthesizes quantitative data on acute toxicity, genotoxicity, and ecotoxicity into structured tables, details experimental protocols for key studies, and visualizes metabolic pathways and mechanisms of action using Graphviz diagrams.

Chemical Identity and Application

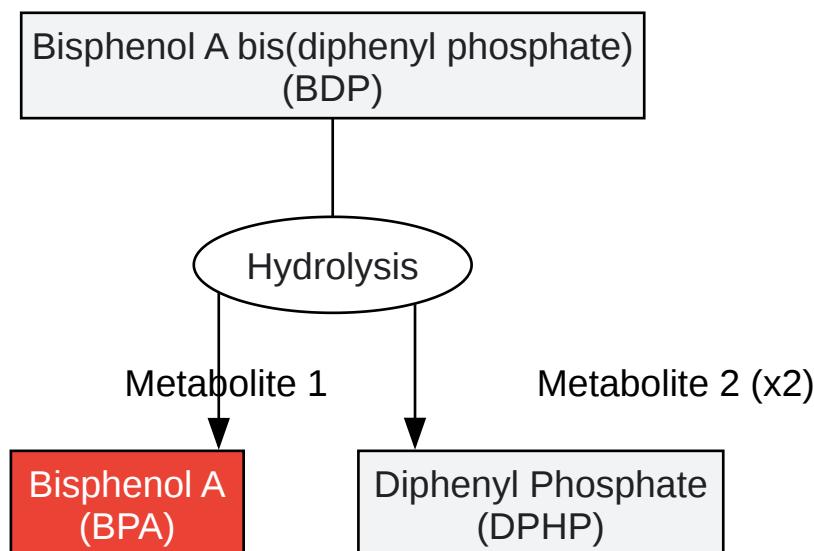
- Chemical Name: **Bisphenol A bis(diphenyl phosphate)**
- CAS Number: 5945-33-5[1]
- Synonyms: BDP, BADP, BAPP, BPADP[2][3]

- Primary Use: BDP is a halogen-free oligomeric organophosphate flame retardant used extensively in polymer blends for engineering plastics, such as polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS), which are common in the casings of electronic equipment.[1] Its flame retardant mechanism involves both promoting char formation in the condensed phase and quenching free radicals in the gas phase.[1][4]

Toxicokinetics and Metabolism

The primary toxicokinetic concern for BDP is its potential to break down into toxicologically active metabolites.

Hydrolysis: Under physiological or environmental conditions, BDP can undergo hydrolysis of its ester bonds, yielding Bisphenol A (BPA) and two molecules of diphenyl phosphate (DPHP).[1][5] This degradation is a critical first step in its metabolic pathway and dictates many of its toxicological properties, as BPA is a well-documented endocrine disruptor.[1][6]



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Figure 1: Metabolic Hydrolysis of BDP.

Acute Toxicity

BDP demonstrates low acute toxicity in mammalian models based on available studies. The oral and dermal LD₅₀ values in rats are both greater than 2000 mg/kg body weight.[7][8] It is reported as non-irritating to the skin and minimally irritating to the eyes.[7]

Endpoint	Species	Route	Result	Reference
LD50	Rat (male/female)	Oral	> 2000 mg/kg bw	[7][8]
LD50	Rat (male/female)	Dermal	> 2000 mg/kg bw	[8]
Skin Irritation	-	Dermal	Non-irritating	[7]
Eye Irritation	-	Ocular	Minimal irritation	[7]
Sensitization	-	Dermal	Not sensitizing	[7]

Table 1: Summary of Acute Toxicity Data for BDP.

Representative Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

While specific protocols for the cited BDP studies are not detailed in the search results, a typical acute oral toxicity study follows OECD Guideline 425.

- **Animal Model:** Healthy, young adult nulliparous and non-pregnant female rats are used. The use of females is generally preferred as they are often slightly more sensitive.
- **Housing:** Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum.
- **Dosing:** The test substance is administered in a single dose by gavage using a stomach tube. Dosing is sequential, typically starting at a dose just below the best preliminary estimate of the LD50. The default dose progression factor is 3.2.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, etc.), and body weight changes for at least 14 days.
- **Endpoint:** The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) of the sequentially dosed animals.

Genotoxicity and Mutagenicity

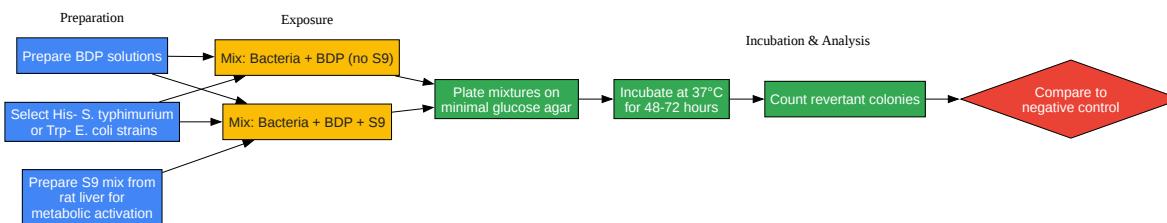
Standard *in vitro* genotoxicity assays performed on BDP have not indicated mutagenic potential.

Assay	Test System	Metabolic Activation	Result	Reference
Ames Test	Salmonella typhimurium	With and without S9	Not Mutagenic	[7]
In Vitro Cytogenetics	Mouse Lymphoma Cells	Not specified	Not Mutagenic	[7]

Table 2: Summary of Genotoxicity Data for BDP.

Experimental Workflow: Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.



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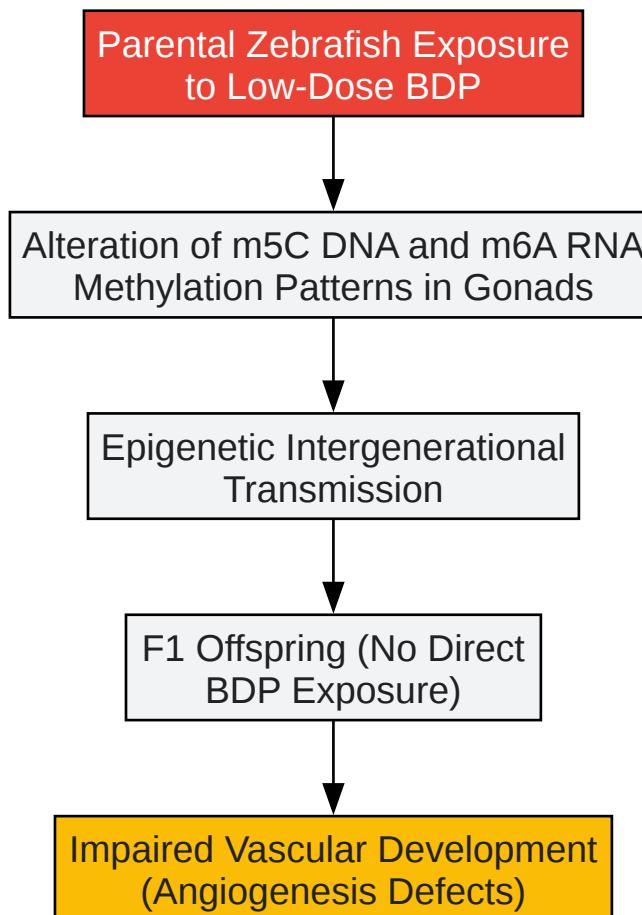
Figure 2: General Experimental Workflow for the Ames Test.

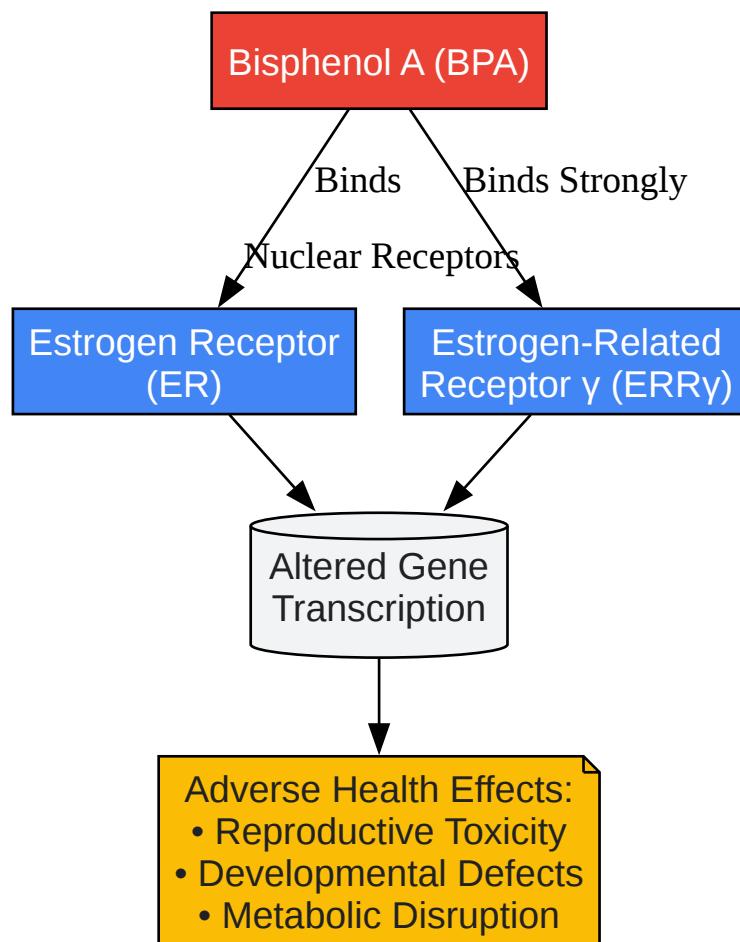
Reproductive and Developmental Toxicity

Direct research on BDP's reproductive and developmental toxicity is limited, but emerging evidence suggests potential for adverse effects, particularly through intergenerational transmission. A significant portion of the risk assessment relies on the well-established toxicity of its metabolite, BPA.

BDP-Specific Studies

A study using zebrafish demonstrated that parental exposure to environmentally relevant concentrations of BDP (30–30,000 ng/L) for 28 days resulted in impaired vascular development in their offspring.^[9] Notably, this occurred without the transfer of BDP or its metabolites to the offspring, suggesting an epigenetic mechanism of transmission involving DNA and RNA methylation in the parental gonads.^[9]





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- To cite this document: BenchChem. [A Toxicological Review of Bisphenol A bis(diphenyl phosphate) (BDP)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128998#bisphenol-a-bis-diphenyl-phosphate-toxicology-studies]

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